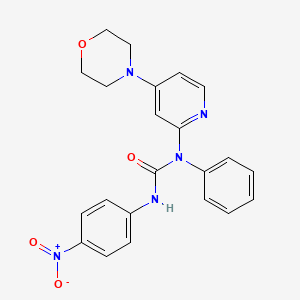![molecular formula C11H21ClN2O2 B12303885 rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ラセミ体-(2R,3R)-2-[(ピペリジン-4-イル)メチル]オキソラン-3-カルボキサミド塩酸塩,シス: は、さまざまな科学分野で潜在的な用途を持つ合成化合物です。この化合物は、ピペリジン環、オキソラン環、およびカルボキサミド基を特徴としており、研究および産業目的のために汎用性の高い分子となっています。
準備方法
合成経路と反応条件
ラセミ体-(2R,3R)-2-[(ピペリジン-4-イル)メチル]オキソラン-3-カルボキサミド塩酸塩,シスの合成は、通常、以下の手順を伴います。
ピペリジン環の形成: ピペリジン環は、適切な前駆体を含む環化反応によって合成できます。
オキソラン環の形成: オキソラン環は、環化反応によって形成され、多くの場合、エポキシド中間体が関与します。
カルボキサミド基の導入: カルボキサミド基は、通常、アミンとカルボン酸誘導体を用いたアミド化反応によって導入されます。
塩酸塩の形成: 最後のステップでは、遊離塩基と塩酸を反応させて塩酸塩を形成します。
工業生産方法
ラセミ体-(2R,3R)-2-[(ピペリジン-4-イル)メチル]オキソラン-3-カルボキサミド塩酸塩,シスの工業生産は、同様の合成経路に従いますが、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件の最適化は、収率と純度を最大化するために重要です。
化学反応の分析
反応の種類
酸化: この化合物は、特にピペリジン環で酸化反応を受け、N-オキシドを形成する可能性があります。
還元: 還元反応は、オキソラン環を標的にし、それをジオールに変換できます。
置換: この化合物は、特にハロゲン化またはアルキル化が起こり得るピペリジン環で置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
置換: ハロゲン化は、塩化チオニルなどの試薬を使用して達成できますが、アルキル化は、ハロゲン化アルキルを使用して実行できます。
主要な生成物
酸化: ピペリジン環のN-オキシド。
還元: オキソラン環からのジオール。
置換: ピペリジン環のハロゲン化またはアルキル化誘導体。
科学研究アプリケーション
ラセミ体-(2R,3R)-2-[(ピペリジン-4-イル)メチル]オキソラン-3-カルボキサミド塩酸塩,シスは、科学研究においてさまざまな用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 受容体研究におけるリガンドとしての可能性について調査されています。
医学: 鎮痛剤または抗炎症剤など、潜在的な治療的特性について研究されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
ラセミ体-(2R,3R)-2-[(ピペリジン-4-イル)メチル]オキソラン-3-カルボキサミド塩酸塩,シスの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- ラセミ体-(3R,4R)-3-(シアノメチル)ピペリジン-4-イルベンゾエート塩酸塩
- 1- [5- (トリフルオロメチル)-1,3,4-チアゾール-2-イル]ピペリジン-4-カルボン酸
独自性
ラセミ体-(2R,3R)-2-[(ピペリジン-4-イル)メチル]オキソラン-3-カルボキサミド塩酸塩,シスは、独特の化学的および生物学的特性を付与する官能基の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
- rac-(3R,4R)-3-(cyanomethyl)piperidin-4-yl benzoate hydrochloride
- 1- [5- (trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Uniqueness
rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H21ClN2O2 |
|---|---|
分子量 |
248.75 g/mol |
IUPAC名 |
2-(piperidin-4-ylmethyl)oxolane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-11(14)9-3-6-15-10(9)7-8-1-4-13-5-2-8;/h8-10,13H,1-7H2,(H2,12,14);1H |
InChIキー |
VVVFNDHEHDGJAW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2C(CCO2)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


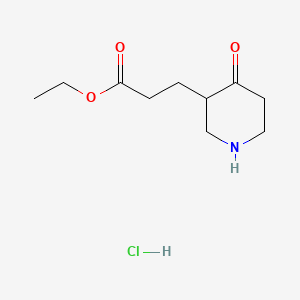
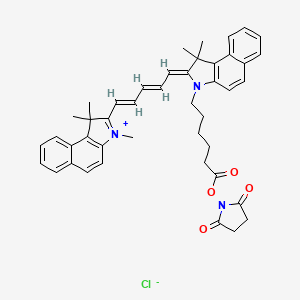
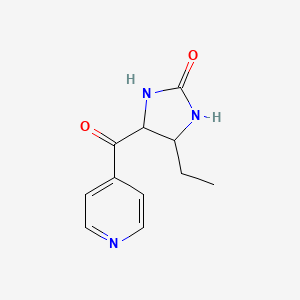
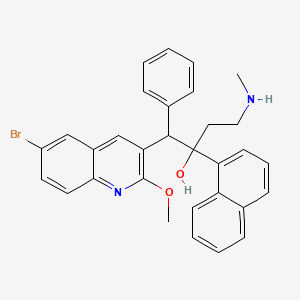
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
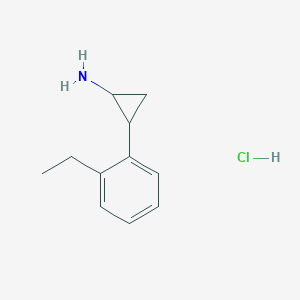
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
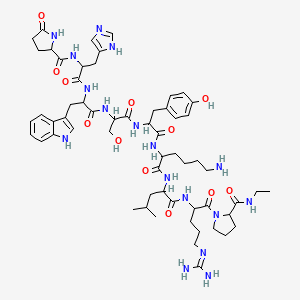
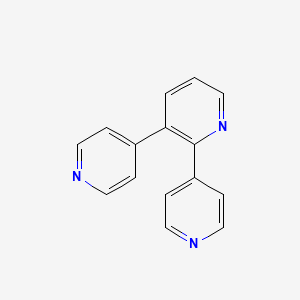
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
